
9,11-Anhydro Fusidic Acid
Descripción general
Descripción
9,11-Anhydro Fusidic Acid is a derivative of fusidic acid, a natural tetracyclic triterpene isolated from fungi. It is known for its antibacterial properties and is used in the pharmaceutical field, particularly for its activity against Staphylococcus aureus and other Gram-positive bacteria . The compound is a white or almost white crystalline powder with a strong bitter taste .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
9,11-Anhydro Fusidic Acid can be synthesized through the carboxylation of emodin. The hydroxyl moiety of emodin is first converted to a carboxyl group by acid catalysis, followed by deoxygenation under suitable conditions to form this compound .
Industrial Production Methods
The industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
9,11-Anhydro Fusidic Acid undergoes various chemical reactions, including esterification, acylation, and other reactions typical of carboxylic acids .
Common Reagents and Conditions
Esterification: Typically involves alcohols and acid catalysts.
Acylation: Involves acyl chlorides or anhydrides under basic or acidic conditions.
Major Products
The major products formed from these reactions include esters and acyl derivatives of this compound .
Aplicaciones Científicas De Investigación
Chemical Properties and Mechanism of Action
Chemical Structure:
- Molecular Formula: C31H46O5
- Molecular Weight: 498.6939 g/mol
- CAS Number: 74048-41-2
The compound exhibits a unique mechanism of action by inhibiting bacterial protein synthesis through interference with the elongation factor G (EF-G) during translation. This inhibition is crucial for its bactericidal activity against various Gram-positive bacteria, particularly Staphylococcus aureus, including methicillin-resistant strains (MRSA) .
Pharmacological Applications
1. Antimicrobial Activity:
9,11-Anhydro Fusidic Acid exhibits potent activity against a range of bacterial pathogens. Its efficacy has been demonstrated in vitro against:
- Staphylococcus aureus (including MRSA)
- Streptococcus pyogenes
- Corynebacterium spp.
- Clostridium difficile .
Table 1: In Vitro Susceptibility Data
Bacteria | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | < 8 mg/L |
Streptococcus pyogenes | < 8 mg/L |
Clostridium difficile | > 16 mg/L |
Neisseria spp. | < 4 mg/L |
2. Dermatological Applications:
The compound is primarily utilized in topical formulations for treating skin infections. Its safety profile is favorable, with no serious adverse events linked to its use in non-US markets . Clinical studies have shown that topical fusidic acid formulations are effective in managing skin infections caused by resistant bacteria.
Case Studies and Clinical Research
Case Study 1: Efficacy Against MRSA
A clinical trial involving patients with skin infections caused by MRSA demonstrated that topical application of fusidic acid resulted in significant clinical improvement compared to placebo treatments. The study highlighted the importance of combination therapy to mitigate resistance development .
Case Study 2: Safety Profile Assessment
A comprehensive review of global safety data from 1962 to 2007 indicated that fusidic acid monotherapy did not lead to severe adverse effects in patients with skin infections. This finding supports its continued use in dermatological applications .
Resistance Mechanisms and Overcoming Resistance
The emergence of antibiotic resistance poses a significant challenge in clinical settings. Research indicates that resistance to fusidic acid can develop through mutations in target genes and overexpression of efflux pumps . To combat this issue, combination therapies involving fusidic acid with other antibiotics (e.g., rifampicin) have been explored and shown to reduce the selection pressure for resistant strains .
Future Directions and Research Opportunities
Research into the applications of this compound continues to evolve, with potential investigations focusing on:
- Development of novel formulations for enhanced delivery.
- Exploration of its efficacy against biofilm-associated infections.
- Assessment of its role in treating systemic infections.
Mecanismo De Acción
9,11-Anhydro Fusidic Acid exerts its effects by interfering with bacterial protein synthesis. It specifically inhibits the translocation of elongation factor G (EF-G) from the ribosome, thereby preventing the synthesis of essential proteins in bacteria . This mechanism is similar to that of fusidic acid, making it effective against a range of Gram-positive bacteria .
Comparación Con Compuestos Similares
Similar Compounds
Fusidic Acid: The parent compound, known for its antibacterial properties.
C-21 Amide Derivatives of Fusidic Acid: These derivatives have been synthesized and studied for their enhanced antibacterial activity.
Protostane Triterpenes: Structurally similar compounds with various biological activities.
Uniqueness
9,11-Anhydro Fusidic Acid is unique due to its specific structural modifications, which confer distinct antibacterial properties. Its ability to inhibit protein synthesis by targeting elongation factor G sets it apart from other antibacterial agents .
Actividad Biológica
Introduction
9,11-Anhydro fusidic acid is a derivative of fusidic acid (FA), a natural tetracyclic triterpene antibiotic primarily derived from the fungus Fusidium coccineum. FA has been widely recognized for its potent antibacterial properties, particularly against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). This article focuses on the biological activity of this compound, exploring its pharmacological effects, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
Antibacterial Activity
This compound exhibits significant antibacterial activity against various strains of bacteria. Its mechanism involves inhibiting bacterial protein synthesis by binding to the elongation factor G (EF-G), which plays a crucial role in the translocation phase of protein synthesis. This binding prevents the dissociation of the EF-G-GDP complex from the ribosome, thereby halting further protein synthesis and leading to bacterial cell death .
Table 1: Antibacterial Efficacy of this compound
Bacterial Strain | MIC (µg/mL) | Reference |
---|---|---|
Staphylococcus aureus | <0.15 | |
Streptococcus pneumoniae | 0.5 | |
Enterococcus faecalis | 1.0 |
Antimalarial Activity
Research has indicated that fusidic acid derivatives, including this compound, possess antimalarial properties. Specifically, studies have shown that these compounds can inhibit the growth of Plasmodium falciparum, with an IC50 value of approximately 52.8 µM. The target for this activity appears to be EF-G in the apicoplast and mitochondria of the malaria parasite .
Antituberculosis Activity
Fusidic acid derivatives have also been evaluated for their antituberculosis activity. In vitro studies demonstrated that certain modifications to the fusidic acid structure enhance its efficacy against Mycobacterium tuberculosis, with some derivatives showing MIC values lower than that of FA itself . However, further research is needed to fully understand the mechanisms and optimize these derivatives for clinical use.
Structure-Activity Relationships (SAR)
The biological activity of this compound can be significantly influenced by structural modifications. Key findings from SAR studies include:
- Hydroxyl Groups : The presence of hydroxyl groups at specific positions (e.g., 11-OH and 21-COOH) is crucial for maintaining antibacterial and antituberculosis activity.
- Lipid Side Chains : Modifications involving lipid side chains have been shown to enhance pharmacokinetic properties while retaining biological activity .
- Esterification : Substituting hydroxyl groups with bioisosteres has yielded derivatives with comparable or improved activity against various pathogens .
Table 2: SAR Insights for Fusidic Acid Derivatives
Clinical Applications
Fusidic acid and its derivatives have been utilized in clinical settings primarily for treating skin infections caused by sensitive strains of bacteria. A notable case involved the use of sodium fusidate cream for managing bacterial skin infections, demonstrating effective outcomes with minimal side effects .
Synergistic Effects
Recent studies have highlighted the potential for synergistic effects when combining fusidic acid with other antibiotics such as polymyxin B. This combination has shown enhanced efficacy against resistant strains of bacteria, suggesting a promising avenue for future therapeutic strategies .
Q & A
Basic Research Questions
Q. What experimental approaches are recommended for analyzing the structural interactions of 9,11-Anhydro Fusidic Acid with elongation factor G (EF-G)?
- Methodological Answer : Use X-ray crystallography to resolve the binding conformation of this compound within the EF-G-GDP-ribosome complex. Focus on domains II and III of EF-G and the switch II region, comparing its binding mode to hydrated fusidic acid. Structural differences may arise from the absence of the 9,11-hydroxyl groups, which could alter interactions with the L11/L12 ribosomal proteins . Validate findings using mutagenesis studies targeting residues in the EF-G binding pocket.
Q. How does the anhydrous modification at positions 9 and 11 influence the stability of fusidic acid in formulation buffers?
- Methodological Answer : Conduct accelerated stability studies (e.g., 40°C/75% RH) with high-performance liquid chromatography (HPLC) to monitor degradation products. Compare the degradation profile of this compound to fusidic acid under varying pH conditions (4–9). The anhydrous form may exhibit reduced susceptibility to hydrolysis but increased sensitivity to oxidative degradation due to structural rigidity .
Q. What in vitro models are suitable for assessing the antibacterial activity of this compound against methicillin-resistant Staphylococcus aureus (MRSA)?
- Methodological Answer : Employ a one-compartment in vitro infection model to simulate pharmacokinetic-pharmacodynamic (PK-PD) profiles. Measure bacterial growth inhibition and time-kill kinetics at concentrations mimicking human serum levels. Validate results using a hollow fiber infection model to account for dynamic drug concentrations and resistance emergence .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported binding affinities of this compound for EF-G across experimental systems?
- Methodological Answer : Perform surface plasmon resonance (SPR) assays to quantify binding kinetics under standardized conditions (e.g., ribosome-bound EF-G-GDP vs. isolated EF-G). Discrepancies may arise from conformational flexibility of the switch I loop in EF-G, which is stabilized post-GTP hydrolysis. Use cryo-EM to confirm whether the anhydrous form induces unique EF-G/ribosome conformations not observed with fusidic acid .
Q. What computational strategies are effective for predicting the pharmacokinetic behavior of this compound in human populations?
- Methodological Answer : Develop a population pharmacokinetic (PopPK) model using nonlinear mixed-effects modeling (NONMEM) with phase 1 clinical data. Incorporate covariates such as body weight and renal function. For pharmacodynamic integration, apply a mechanism-based PK-PD model calibrated with in vitro bacterial kill curves. Use Monte Carlo simulations to optimize dosing regimens for clinical trials .
Q. How does the intracellular accumulation of this compound in phagocytic cells compare to fusidic acid, and what methodological controls are critical for these studies?
- Methodological Answer : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify intracellular drug concentrations in human THP-1 macrophages. Pre-treat cells with lysosomotropic agents (e.g., monensin) to differentiate lysosomal trapping from cytoplasmic uptake. Compare accumulation ratios (intracellular/extracellular) under acidic vs. neutral pH conditions, as the anhydrous form’s lipophilicity may enhance membrane permeability but reduce lysosomal sequestration .
Q. What analytical techniques are recommended for identifying degradation impurities in this compound during long-term storage?
- Methodological Answer : Employ stability-indicating reversed-phase HPLC (RP-HPLC) with photodiode array detection. Validate specificity using forced degradation studies (heat, light, oxidation). For novel impurities, isolate via preparative chromatography and characterize using high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) .
Q. Data Analysis and Contradiction Management
Q. How should researchers address conflicting data on the ribosome-bound vs. unbound EF-G affinity of this compound?
- Methodological Answer : Replicate binding assays using homogeneous ribosome-EF-G complexes (e.g., E. coli 70S ribosomes) to minimize variability. Use isothermal titration calorimetry (ITC) to measure thermodynamic parameters (ΔH, ΔS) and confirm whether binding is entropy-driven, as observed for fusidic acid. Contrast results with studies using eukaryotic ribosomes to assess species-specific effects .
Q. What statistical approaches are optimal for analyzing time-kill curve data when evaluating resistance suppression by this compound?
- Methodological Answer : Apply multiphase regression models to identify inflection points in bacterial killing and regrowth phases. Use genomic sequencing to correlate resistance mutations (e.g., fusA mutations in EF-G) with PK-PD parameters. Bayesian hierarchical models can integrate in vitro and in vivo data to predict resistance thresholds .
Q. Synthesis and Characterization
Q. What spectroscopic methods are critical for confirming the structural integrity of synthesized this compound?
- Methodological Answer : Combine 1D/2D NMR (¹H, ¹³C, HSQC, HMBC) to verify the absence of hydroxyl groups at positions 9 and 11. Use infrared (IR) spectroscopy to confirm esterification or dehydration signatures. X-ray diffraction of single crystals provides definitive proof of the anhydrous configuration .
Propiedades
IUPAC Name |
(2Z)-2-[(3R,4S,5S,8R,10S,13R,14S,16S)-16-acetyloxy-3-hydroxy-4,8,10,14-tetramethyl-2,3,4,5,6,7,12,13,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-ylidene]-6-methylhept-5-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H46O5/c1-18(2)9-8-10-21(28(34)35)27-23-11-12-26-29(5)15-14-24(33)19(3)22(29)13-16-30(26,6)31(23,7)17-25(27)36-20(4)32/h9,12,19,22-25,33H,8,10-11,13-17H2,1-7H3,(H,34,35)/b27-21-/t19-,22-,23-,24+,25-,29-,30-,31-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLGDRQJDRPAHDF-KRMCRKKPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2CCC3(C(=CCC4C3(CC(C4=C(CCC=C(C)C)C(=O)O)OC(=O)C)C)C2(CCC1O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]2CC[C@]3(C(=CC[C@@H]\4[C@@]3(C[C@@H](/C4=C(/CCC=C(C)C)\C(=O)O)OC(=O)C)C)[C@]2(CC[C@H]1O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H46O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74048-41-2 | |
Record name | 9,11-Anhydrofusidic acid | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RZD6436JQV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.